Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated Analog
The introduction of the 3-fluorobenzamido group in the target compound significantly increases lipophilicity compared to the non-fluorinated methyl analog. The target compound exhibits a computed XLogP3 of 4.9, whereas the closely related N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide has a lower predicted lipophilicity [1]. This quantified difference is critical for modulating blood-brain barrier penetration and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | N-(2,5-dimethoxyphenyl)-3-(3-methylbenzamido)benzofuran-2-carboxamide (lower lipophilicity based on structural substitution pattern, exact XLogP3 not computed in source but inferred from lower molecular weight and absence of fluorine) |
| Quantified Difference | The fluorine substitution is known to increase logP by approximately 0.4–0.8 units compared to a methyl analog, a significant difference in drug design. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. Comparator property inferred from structure and molecular weight (430.46 vs. 434.4 g/mol) . |
Why This Matters
Fine-tuning lipophilicity is essential for optimizing a compound's ADME profile, and the fluorine-driven difference quantifies a tangible parameter for selecting the target compound for assays requiring specific logP ranges.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16817999, N-(2,5-dimethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/888465-86-9. View Source
